molecular formula C9H4Cl2OS B1348512 3-Chlorobenzo[b]thiophene-2-carbonyl chloride CAS No. 21815-91-8

3-Chlorobenzo[b]thiophene-2-carbonyl chloride

Cat. No.: B1348512
CAS No.: 21815-91-8
M. Wt: 231.1 g/mol
InChI Key: GWKSSMDJEWPKCM-UHFFFAOYSA-N
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Description

3-Chlorobenzo[b]thiophene-2-carbonyl chloride is an organic compound with the molecular formula C9H4Cl2OS. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and chlorine atoms. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride typically involves the chlorination of benzo[b]thiophene derivatives. One common method includes the treatment of benzo[b]thiophene-2-carbonyl chloride with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step processes. For example, a process may include the initial chlorination of benzo[b]thiophene followed by further reactions to introduce the carbonyl chloride group. These methods are optimized for high yield and purity, often involving the use of specialized equipment and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzo[b]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chlorobenzo[b]thiophene-2-carbonyl chloride is a chemical compound with diverse applications in scientific research, particularly in the synthesis of novel drugs, materials, and heterocyclic compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds: this compound serves as a versatile starting material for synthesizing a wide array of heterocyclic compounds . These compounds are of interest in medicinal chemistry for developing new therapeutic entities .

Development of Novel Drugs and Materials: Benzothiophene rings, derived from this compound, are common synthons in developing novel drugs and materials . Chlorinated derivatives of benzothiophene have been studied as effective neurotoxin inhibitors and possess antimicrobial and potential biological activity .

Preparation of Key Intermediates: 3-Chlorobenzo[b]thiophene-2-carbonyl chlorides are used to prepare benzo[b]-thiophene-2-carboxylic acids, which are key intermediates for preparing antiallergy agents . For instance, 5-Methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid, a key intermediate in preparing 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo[b]thiophene-2-carboxamide, sodium salt, is synthesized using 3-chlorobenzo[b]thiophene-2-carbonyl chlorides .

Improved Processes for Preparation: this compound is involved in improved, efficient, environmentally safe, and economical processes for preparing various compounds .

General Use: this compound is a useful chemical compound with a variety of research applications . It is offered in various sizes for research, pilot-scale, or production applications .

Case Studies and Research Findings

C3-Chlorination of C2-Substituted Benzothiophene Derivatives: A new method for the C3-chlorination of C2-substituted benzothiophene derivatives has been described using sodium hypochlorite pentahydrate as the chlorine source . Optimal transformations occur in aqueous acetonitrile at 65–75 °C, providing the corresponding C3-halogenated products in variable yields (30–65%) . The presence of a carbonyl group at the C2-position inhibited the halogenation reaction .

Crystal Structure Analysis: The crystal structure of this compound has been synthesized from cinnamic acid and thionyl chloride, and its single crystal X-ray structure has been determined . The X-ray crystal structure of thiophene-3-carbonyl chloride has also been obtained, revealing a ring flip disorder in the molecule .

This compound is labeled with the following hazard and precautionary statements :

  • H314 – Causes severe skin burns and eye damage.
  • P261 – Avoid breathing dust/fume/gas/mist/vapours/spray.
  • P280 – Wear protective gloves/protective clothing/eye protection/face protection.
  • P301+330+331 – IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
  • P302+352 – IF ON SKIN: Wash with soap and water.
  • P305+351+338 – IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.
  • P310 – Immediately call a POISON CENTER or doctor/physician.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobenzo[b]thiophene-2-carboxylic acid
  • 3-Chlorobenzo[b]thiophene-2-amine
  • 3-Chlorobenzo[b]thiophene-2-ester

Uniqueness

3-Chlorobenzo[b]thiophene-2-carbonyl chloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and final products makes it valuable in synthetic chemistry .

Biological Activity

3-Chlorobenzo[b]thiophene-2-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound, drawing from diverse research findings and case studies.

Synthesis

The compound is synthesized primarily through the reaction of cinnamic acid with thionyl chloride, yielding this compound. This synthetic route is notable for its efficiency and the ability to produce derivatives with various functional groups that enhance biological activity.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent and other therapeutic applications.

Anti-Cancer Activity

A significant study highlighted the compound's promising anti-breast cancer activity. Molecular docking studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicated favorable interactions with cancer-related targets. The derivatives of this compound exhibited effective binding affinities, suggesting their potential as lead compounds in cancer therapy .

The mechanism underlying the biological activity of this compound involves several pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
  • Targeting Specific Pathways : It may act on specific signaling pathways involved in tumor growth and metastasis.

Research Findings

Recent findings have provided insights into the structural characteristics and biological implications of this compound:

  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the carbonyl group significantly impact the compound's biological activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced anti-cancer properties .
  • Case Studies : A study conducted on various derivatives demonstrated that those containing additional heterocycles showed improved pharmacological profiles, including increased potency against breast cancer cells .

Data Tables

CompoundSynthesis MethodBiological ActivityKey Findings
This compoundCinnamic acid + Thionyl chlorideAnti-cancerPromising binding affinity in molecular docking studies
Derivative AReaction with aminesAnti-bacterialEffective against Gram-positive bacteria
Derivative BReaction with thioureaAnti-fungalInhibitory effects on fungal growth

Properties

IUPAC Name

3-chloro-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2OS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKSSMDJEWPKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334187
Record name 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21815-91-8
Record name 3-Chlorobenzo[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chlorobenzo(b)thiophene-2-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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